molecular formula C12H16ClNO2 B5290335 N-butyl-3-chloro-4-methoxybenzamide

N-butyl-3-chloro-4-methoxybenzamide

Cat. No.: B5290335
M. Wt: 241.71 g/mol
InChI Key: YKRJHCQVBBSTJV-UHFFFAOYSA-N
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Description

N-Butyl-3-chloro-4-methoxybenzamide is a synthetic benzamide derivative characterized by a chloro (-Cl) substituent at the 3-position, a methoxy (-OCH₃) group at the 4-position of the benzene ring, and a butyl chain (-C₄H₉) attached to the amide nitrogen. The butyl chain may enhance lipophilicity, influencing solubility and membrane permeability compared to shorter alkyl or aromatic substituents .

Properties

IUPAC Name

N-butyl-3-chloro-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-3-4-7-14-12(15)9-5-6-11(16-2)10(13)8-9/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRJHCQVBBSTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-chloro-4-methoxybenzamide typically involves the reaction of 3-chloro-4-methoxybenzoic acid with butylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-chloro-4-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group. Reduction reactions can also be performed to modify the functional groups attached to the benzamide core.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or primary amines can be used in the presence of a base like triethylamine.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of hydroxyl or carbonyl derivatives.

Scientific Research Applications

N-butyl-3-chloro-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-3-chloro-4-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary and require detailed studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares N-butyl-3-chloro-4-methoxybenzamide to similar benzamide derivatives, focusing on structural variations, physicochemical properties, and inferred functional implications.

Structural and Functional Group Comparison

Compound Name Substituents (Benzene Ring) Amide Nitrogen Substituent Key Features/Applications Reference ID
This compound 3-Cl, 4-OCH₃ Butyl (-C₄H₉) Enhanced lipophilicity; potential bioactivity
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide 3-NH₂, 4-OCH₃ 3-Chloro-2-methylphenyl Amino group enables hydrogen bonding; possible catalytic roles
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide 3-OH, 4-OCH₃ N,N-Dimethyl (-CH₃)₂ Hydroxy group increases polarity; potential for metal coordination
N-(1,3-Benzodioxol-5-yl)-3-chlorobenzamide 3-Cl 1,3-Benzodioxol-5-yl Benzodioxole ring enhances aromatic interactions; explored in drug design
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃ 2-Hydroxy-1,1-dimethylethyl N,O-bidentate directing group for metal-catalyzed C–H activation

Key Research Findings

  • Electronic Effects: The electron-withdrawing chloro and electron-donating methoxy groups on the benzene ring may modulate electronic properties, affecting reactivity in substitution or coupling reactions. This contrasts with amino-substituted analogs (e.g., 3-amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide), where the NH₂ group introduces nucleophilic character .
  • Catalytic and Coordination Potential: Compounds with hydroxyl or N,O-bidentate groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) demonstrate utility in metal-catalyzed reactions, a feature absent in the butyl-substituted target compound due to its lack of coordinating groups .
  • Biological Activity : Benzodioxole-containing analogs (e.g., N-(1,3-benzodioxol-5-yl)-3-chlorobenzamide) are often investigated for antimicrobial or CNS-targeted activity, suggesting that this compound might share similar therapeutic niches pending further study .

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